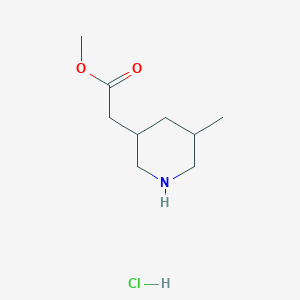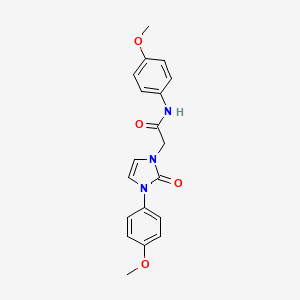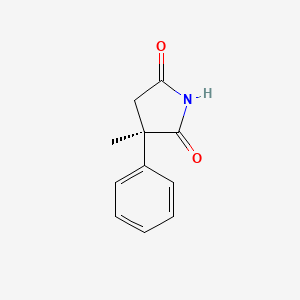
Clorhidrato de metil 2-(5-metilpiperidin-3-il)acetato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(5-methylpiperidin-3-yl)acetate hydrochloride is a chemical compound that could be of interest due to its structural and functional properties. The synthesis and analysis of similar compounds provide insights into methodologies that could be applicable for this compound as well.
Synthesis Analysis
Research on related compounds involves efficient synthetic routes for creating structurally complex molecules. For instance, Morgentin et al. (2009) developed a high-yielding synthesis methodology for alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates, which might offer insights into the synthesis of Methyl 2-(5-methylpiperidin-3-yl)acetate hydrochloride (Morgentin et al., 2009).
Molecular Structure Analysis
The molecular and solid-state structures of related compounds have been elucidated through techniques such as X-ray diffraction, NMR, CI mass spectroscopy, and computational calculations. For example, Tomaščiková et al. (2008) determined the molecular and solid-state structures of a complex methyl compound, offering a precedent for the detailed structural analysis of similar compounds (Tomaščiková et al., 2008).
Chemical Reactions and Properties
Research indicates various chemical reactions and properties for compounds with structures similar to Methyl 2-(5-methylpiperidin-3-yl)acetate hydrochloride. The reaction mechanisms, such as SNAr and palladium-catalyzed reactions, provide valuable insights into potential reactivity pathways (Morgentin et al., 2009).
Physical Properties Analysis
The physical properties of related compounds, such as crystal packing, density, and molecular geometry, can be assessed through experimental and theoretical studies. For instance, Gültekin et al. (2020) utilized DFT calculations to reveal local & global chemical activities and physical properties of a methyl acetate compound, which can be related to understanding the physical properties of Methyl 2-(5-methylpiperidin-3-yl)acetate hydrochloride (Gültekin et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, can be inferred from studies on similar compounds. For example, the synthesis and properties of methyl cis-(1-arylmethyl-4-phenylpiperidin-2-yl)acetates indicate pathways and interactions that may be relevant to Methyl 2-(5-methylpiperidin-3-yl)acetate hydrochloride, showing the importance of understanding nitrile translocation and ring expansion reactions in chemical synthesis (Organic & biomolecular chemistry, 2012).
Aplicaciones Científicas De Investigación
- Derivados de Piperidina: El clorhidrato de metil 2-(5-metilpiperidin-3-il)acetato pertenece a la familia de la piperidina. Las piperidinas son bloques de construcción cruciales para el diseño de fármacos debido a sus diversas características farmacofóricas. Los investigadores exploran su síntesis y funcionalización para crear nuevos compuestos farmacéuticos .
Química Medicinal y Diseño de Fármacos
En resumen, el this compound es prometedor en diversos campos, desde el diseño de fármacos hasta la neurofarmacología. Su estructura única y sus potenciales actividades biológicas lo convierten en un tema intrigante para una mayor exploración . Si necesitas información más detallada sobre alguna aplicación específica, ¡no dudes en preguntar!
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-(5-methylpiperidin-3-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7-3-8(6-10-5-7)4-9(11)12-2;/h7-8,10H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJRKGPHRRPXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)CC(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate](/img/structure/B2490422.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2490424.png)
![N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2490425.png)


![1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2490430.png)

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2490434.png)


![(3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid](/img/structure/B2490437.png)

![(E)-3-(benzylsulfonyl)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2490442.png)
